molecular formula C9H11N5O4 B10856982 8-Azanebularine

8-Azanebularine

Cat. No.: B10856982
M. Wt: 253.22 g/mol
InChI Key: XOUCEKYAMMLQRC-JXOAFFINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Azanebularine is a nucleoside analog that has garnered significant interest in the field of RNA editing. It is structurally similar to adenosine but contains a nitrogen atom at the 8th position, replacing the carbon atom found in adenosine. This modification allows this compound to act as a potent inhibitor of adenosine deaminases acting on RNA (ADARs), particularly ADAR2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Azanebularine involves the incorporation of a nitrogen atom at the 8th position of the purine ring. One common method includes the use of a copper-catalyzed 1,3-dipolar cycloaddition of a 1-β-azido sugar moiety with ethyl 3-bromopropiolate, followed by a palladium-catalyzed cascade amidine arylation-intramolecular ester amidation reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The compound is then purified through crystallization and chromatography techniques to achieve high purity levels suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Mechanism of Action

Properties

Molecular Formula

C9H11N5O4

Molecular Weight

253.22 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(triazolo[4,5-d]pyrimidin-3-yl)oxolane-3,4-diol

InChI

InChI=1S/C9H11N5O4/c15-2-5-6(16)7(17)9(18-5)14-8-4(12-13-14)1-10-3-11-8/h1,3,5-7,9,15-17H,2H2/t5-,6-,7-,9-/m1/s1

InChI Key

XOUCEKYAMMLQRC-JXOAFFINSA-N

Isomeric SMILES

C1=C2C(=NC=N1)N(N=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=C2C(=NC=N1)N(N=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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